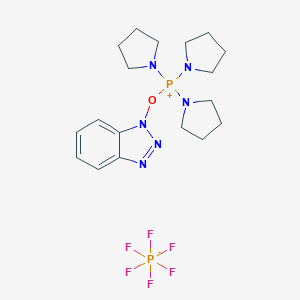

PyBOP

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

benzotriazol-1-yloxy(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6OP.F6P/c1-2-10-18-17(9-1)19-20-24(18)25-26(21-11-3-4-12-21,22-13-5-6-14-22)23-15-7-8-16-23;1-7(2,3,4,5)6/h1-2,9-10H,3-8,11-16H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAFLMPQBHAMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=CC=CC=C5N=N4.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F6N6OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369209 | |

| Record name | PyBOP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128625-52-5 | |

| Record name | PyBOP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128625-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PyBOP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYBOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6KQR4GY6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of PyBOP in Amide Bond Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, particularly in peptide synthesis and drug development, the efficient formation of amide bonds is a cornerstone. Among the myriad of available coupling reagents, PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) has established itself as a robust and versatile option. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field. This compound is a phosphonium salt-based reagent that offers a significant advantage over its predecessor, the BOP reagent, by avoiding the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1]

Mechanism of Action

The efficacy of this compound in mediating amide bond formation lies in a multi-step activation of the carboxylic acid, culminating in a highly reactive intermediate that is readily susceptible to nucleophilic attack by an amine. The overall process, which is synergistic with the use of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA), can be dissected into the following key stages:

-

Deprotonation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid by a tertiary amine base, forming a carboxylate anion. This step is crucial as it enhances the nucleophilicity of the carboxylic acid, preparing it for the subsequent activation.

-

Formation of the Acyloxyphosphonium Salt: The carboxylate anion then attacks the electrophilic phosphorus atom of this compound. This results in the formation of a highly reactive acyloxyphosphonium salt intermediate and the displacement of the benzotriazole (HOBt) anion.

-

Intramolecular Rearrangement to the HOBt Ester: The generated HOBt anion acts as an internal nucleophile, attacking the activated carbonyl carbon of the acyloxyphosphonium salt. This intramolecular rearrangement leads to the formation of a more stable and highly reactive HOBt active ester. This ester is the key intermediate that will react with the amine. Concurrently, the phosphonium moiety is released as a stable phosphine oxide byproduct, tris(pyrrolidino)phosphine oxide.

-

Aminolysis and Amide Bond Formation: The final step involves the nucleophilic attack of the amine on the carbonyl carbon of the HOBt active ester. This leads to the formation of the desired amide bond and the release of 1-hydroxybenzotriazole (HOBt). The regenerated HOBt can, in principle, participate in other catalytic cycles, although this compound is used in stoichiometric amounts.

This mechanistic pathway effectively circumvents the need for the direct and often sluggish reaction between a carboxylic acid and an amine, providing a controlled and efficient route to amide bond formation with minimal side reactions, such as racemization.

Visualizing the Mechanism

The following diagrams, generated using the DOT language, illustrate the key steps in the this compound-mediated amide bond formation.

Caption: Overall workflow of this compound-mediated amide bond formation.

Caption: Step-by-step logical flow of the this compound reaction mechanism.

Quantitative Data Presentation

The selection of a coupling reagent is often guided by its efficiency, reaction kinetics, and propensity to induce side reactions like racemization. While exact performance can be substrate-dependent, the following table summarizes representative data comparing this compound with other common phosphonium and uronium-based coupling reagents.

| Coupling Reagent | Typical Reaction Time (minutes) | Typical Yield (%) | Racemization Potential | Notes |

| This compound | 15 - 120 | 85 - 98 | Low | Good solubility; byproduct is non-carcinogenic. |

| HBTU | 15 - 60 | 90 - 99 | Low | Can cause guanidinylation of the free amine as a side reaction. |

| HATU | 5 - 30 | 95 - 99 | Very Low | Generally more reactive than HBTU and this compound, especially for hindered couplings. |

| EDC/HOBt | 60 - 240 | 70 - 95 | Moderate | Carbodiimide-based; can lead to N-acylurea byproduct formation. |

Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary based on specific substrates and reaction conditions.

Experimental Protocols

Below are detailed methodologies for utilizing this compound in both solution-phase and solid-phase amide bond formation.

Solution-Phase Amide Coupling

This protocol is suitable for general amide synthesis in a solution.

Materials:

-

Carboxylic acid

-

Amine

-

This compound

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

10% aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a solution of the carboxylic acid (1.0 eq.) and the amine (1.1-1.2 eq.) in anhydrous DMF (approximately 0.1-0.5 M concentration) at 0 °C, add DIPEA or TEA (2.0-3.0 eq.).

-

To this stirred solution, add this compound (1.1-1.2 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 10% aqueous citric acid, water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is adapted for the coupling of an amino acid to a resin-bound peptide during Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

DIPEA

-

Anhydrous DMF

-

DCM

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

SPPS reaction vessel

Procedure:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2.0-5.0 eq. relative to resin loading) and this compound (2.0-5.0 eq.) in anhydrous DMF. Add DIPEA (4.0-10.0 eq.) to the solution and allow it to pre-activate for 1-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin in the SPPS vessel. Agitate the mixture at room temperature for 30-60 minutes.

-

Washing: After the coupling is complete (as determined by a negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Conclusion

This compound stands as a highly effective and reliable coupling reagent for amide bond formation, offering a favorable balance of reactivity, low racemization, and operational simplicity. Its mechanism, proceeding through a highly reactive HOBt active ester, ensures efficient coupling under mild conditions. By understanding the intricacies of its mechanism of action and adhering to optimized experimental protocols, researchers, scientists, and drug development professionals can leverage the full potential of this compound to advance their synthetic endeavors. The provided data and visual aids serve as a practical resource for the informed application of this important synthetic tool.

References

The PyBOP Advantage: An In-depth Technical Guide to Enhanced Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high purity, yield, and optical integrity of the final peptide product. Among the plethora of available reagents, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) has emerged as a robust and efficient option. This technical guide delves into the core advantages of utilizing this compound in SPPS, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

Core Advantages of this compound

This compound offers several key advantages over other coupling reagents, particularly traditional carbodiimides like dicyclohexylcarbodiimide (DCC) and even its predecessor, BOP. These benefits translate to more reliable and efficient peptide synthesis, a critical factor in both academic research and industrial drug development.

Reduced Racemization: One of the most significant advantages of this compound is its ability to minimize racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, during the activation and coupling steps.[1] Quantitative studies have demonstrated a significant reduction in the formation of diastereomeric impurities when using this compound. For instance, in the Young's test, a common method for evaluating racemization, this compound exhibited 50% lower racemization compared to the BOP reagent. This is crucial for the synthesis of biologically active peptides, where the correct stereochemistry is essential for function.

High Coupling Efficiency: this compound is known for its rapid and efficient coupling, even with sterically hindered amino acids.[2] This high reactivity ensures near-quantitative addition of each amino acid to the growing peptide chain, leading to higher crude purity and overall yield of the target peptide. The efficiency of this compound is particularly notable in the synthesis of "difficult" sequences that are prone to aggregation.

Avoidance of Toxic Byproducts: A major drawback of the BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3] this compound was specifically designed to circumvent this issue. Its use in SPPS avoids the generation of HMPA, making it a safer alternative for laboratory personnel and reducing hazardous waste disposal concerns.

Excellent Solubility: this compound is readily soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). This ensures homogeneous reaction conditions and facilitates efficient washing steps to remove excess reagents and byproducts from the solid support.

Comparative Performance Data

The selection of a coupling reagent is often guided by its performance in synthesizing well-defined peptide sequences. The following tables summarize the comparative performance of this compound against other common coupling reagents in terms of crude peptide purity.

| Coupling Reagent | Peptide Sequence: 65-74 ACP (Crude Purity %) | Peptide Sequence: A-V-G-L-I-G-G-A-V-H (Crude Purity %) |

| This compound | 78.52 | 83.63 |

| HBTU | 80.15 | 85.21 |

| HATU | 83.63 | 88.94 |

| HCTU | 82.47 | 87.56 |

| COMU | 81.98 | 86.88 |

Data adapted from comparative studies on coupling reagent efficiency.

| Coupling Reagent | Racemization (% D-isomer) |

| BOP | 3.9 |

| This compound | ~1.95 (50% lower than BOP) |

Data from racemization studies using the Young's test.

Experimental Protocols

To fully leverage the benefits of this compound, it is essential to follow optimized experimental protocols. Below are detailed methodologies for a standard Fmoc-based solid-phase peptide synthesis cycle using this compound.

Materials and Reagents

-

Fmoc-protected amino acids

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Standard SPPS Cycle using this compound

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid/PyBOP solution and mix briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the N-terminally deprotected peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the TFA cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Process

To better understand the chemical transformations and workflow, the following diagrams have been generated using the Graphviz DOT language.

This compound Activation and Coupling Mechanism

Caption: this compound activation of an amino acid and subsequent coupling.

Solid-Phase Peptide Synthesis Workflow

Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

This compound stands out as a highly effective and safe coupling reagent for solid-phase peptide synthesis. Its principal advantages, including suppressed racemization, high coupling efficiency, and the elimination of carcinogenic byproducts, make it an invaluable tool for researchers and professionals in the field of peptide chemistry and drug development. By adhering to optimized protocols, scientists can harness the full potential of this compound to synthesize high-quality peptides for a wide range of applications.

References

PyBOP vs. BOP Reagent: A Comprehensive Technical Guide to Safety and Byproducts

For Researchers, Scientists, and Drug Development Professionals

The choice of a coupling reagent is a critical decision in peptide synthesis, directly impacting reaction efficiency, product purity, and, most importantly, the safety of laboratory personnel and the environmental footprint of the process. For years, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) was a widely used reagent due to its high efficiency in promoting amide bond formation. However, the generation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) necessitated the development of safer alternatives. This technical guide provides an in-depth comparison of BOP and its successor, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), focusing on their safety profiles, byproducts, and experimental protocols.

Core Safety and Byproduct Comparison

The primary driver for the development of this compound was to mitigate the significant health risks associated with the BOP reagent's primary byproduct, HMPA.[1] HMPA is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[2][3][4] The National Toxicology Program (NTP) also lists HMPA as "reasonably anticipated to be a human carcinogen."[5] In contrast, this compound was designed to generate a less toxic byproduct, tris(pyrrolidin-1-yl)phosphine oxide.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, BOP, and their respective byproducts.

Table 1: Physical and Chemical Properties

| Property | This compound | BOP |

| CAS Number | 128625-52-5 | 56602-33-6[6] |

| Molecular Formula | C₁₈H₂₈F₆N₆OP₂[7] | C₁₂H₂₂F₆N₆OP₂[8] |

| Molar Mass | 520.39 g/mol [7][9] | 442.287 g/mol [6][8] |

| Appearance | White to off-white powder[7] | White crystalline powder[6][8] |

| Melting Point | 152-160°C (decomposes)[10] | 136-140°C[8] |

| Solubility | Soluble in DMF, CH₂Cl₂, THF[9] | Partially soluble in cold water (reacts)[8] |

Table 2: Toxicity and Safety Data of Byproducts

| Byproduct | Hexamethylphosphoramide (HMPA) from BOP | Tris(pyrrolidin-1-yl)phosphine oxide from this compound |

| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans[2][3][4] | Not classified as a carcinogen |

| Acute Toxicity (Oral LD50, Rat) | 2650 mg/kg | Data not readily available, but considered significantly less toxic than HMPA[1] |

| Health Hazards | Potential human carcinogen, reproductive toxin[4][5] | Considered a safer, less toxic alternative[1] |

Reaction Mechanisms and Byproduct Formation

The fundamental difference in the byproducts of this compound and BOP stems from the nature of the phosphonium core.

BOP Reagent Reaction Pathway

The reaction of a carboxylic acid with BOP in the presence of a base leads to the formation of an active HOBt ester, which then reacts with an amine to form the desired amide bond. In this process, the toxic byproduct HMPA is released.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. Hexamethylphosphoramide (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]

- 3. epa.gov [epa.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. BOP [commonorganicchemistry.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. BOP reagent - Wikipedia [en.wikipedia.org]

- 9. This compound CAS 128625-52-5 | 851009 [merckmillipore.com]

- 10. abbexa.com [abbexa.com]

An In-depth Technical Guide to Phosphonium Salt Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amide Bond Formation

The synthesis of peptides and other amide-containing molecules is a cornerstone of pharmaceutical and biotechnological research. The creation of the amide bond, linking a carboxylic acid and an amine, is a thermodynamically favorable but kinetically slow reaction. To facilitate this crucial transformation with high efficiency and minimal side reactions, chemists rely on a class of reagents known as coupling reagents. Among the most powerful and versatile of these are the phosphonium salts.

This guide provides a comprehensive overview of phosphonium salt coupling reagents, detailing their mechanism of action, comparative performance, and practical application in chemical synthesis.

Understanding Phosphonium Salt Reagents

Phosphonium salt-based coupling reagents are characterized by a central phosphorus atom bearing a positive charge, typically complexed with a hexafluorophosphate (PF6-) counterion.[1] These reagents excel at activating the carboxyl group of an N-protected amino acid, transforming it into a highly reactive species primed for nucleophilic attack by an amine.[2][3]

A key advantage of phosphonium salts over their aminium/uronium counterparts (like HBTU or HATU) is that they do not react with the free amino group of the incoming nucleophile.[4][5] This prevents a common side reaction known as guanidinylation, which can terminate peptide chain growth, particularly in challenging couplings like fragment condensation or cyclization.[6][7]

Common Phosphonium Salt Reagents

Several phosphonium salt reagents have been developed, each with specific advantages. The most prominent include:

-

BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the first phosphonium reagents developed, BOP is highly effective and provides excellent coupling with minimal racemization.[4][5] However, a significant drawback is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][8] Due to these safety concerns, BOP is now largely avoided in industrial settings.[9]

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Developed as a safer alternative to BOP, this compound replaces the dimethylamino groups with pyrrolidino groups.[8] This modification prevents the formation of HMPA; instead, the byproduct is the more benign tris(pyrrolidin-1-yl)phosphine oxide.[9][10] this compound is highly efficient, often resulting in faster reaction times compared to BOP, and is widely used for both solid-phase and solution-phase peptide synthesis.[11]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This reagent incorporates the 7-azabenzotriazole (HOAt) moiety instead of the standard benzotriazole (HOBt). The resulting OAt-active esters are more reactive than their OBt counterparts, making PyAOP particularly effective for coupling sterically hindered amino acids.[6][12]

-

PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): This reagent is highly effective for coupling challenging residues, such as N-methylated amino acids, where other reagents may perform poorly.[4][12]

Mechanism of Action

The efficacy of phosphonium salt coupling reagents lies in their ability to generate a highly reactive acylphosphonium species and subsequently a stable active ester. The general mechanism proceeds through the following steps:

-

Deprotonation: A tertiary base, typically diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.[10]

-

Activation: The carboxylate anion attacks the electrophilic phosphorus center of the phosphonium salt (e.g., this compound). This displaces the benzotriazol-1-yloxy group, forming a highly reactive acylphosphonium intermediate.

-

Active Ester Formation: The liberated benzotriazol-1-olate anion then attacks the activated carbonyl carbon of the acylphosphonium intermediate. This step forms the key OBt-active ester and releases a phosphine oxide byproduct.

-

Aminolysis: The free amine of the second amino acid or peptide fragment attacks the carbonyl carbon of the OBt-active ester, forming a tetrahedral intermediate.

-

Amide Bond Formation: The tetrahedral intermediate collapses, forming the desired amide (peptide) bond and releasing 1-hydroxybenzotriazole (HOBt) as a byproduct.

Quantitative Performance Data

The choice of coupling reagent is often dictated by factors such as coupling efficiency (yield), reaction time, and the degree of racemization. While exact values are highly substrate-dependent, the following table summarizes typical performance characteristics.

| Reagent | Typical Yield | Relative Coupling Time | Racemization Potential | Key Feature / Byproduct |

| BOP | Excellent | Fast | Low | Carcinogenic HMPA byproduct[3][8] |

| This compound | Excellent | Very Fast[11] | Very Low[13] | Safer, non-carcinogenic byproduct[10] |

| PyAOP | Excellent | Very Fast | Very Low | Superior for hindered couplings[12] |

| PyBrOP | Good-Excellent | Fast | Low | Effective for N-methyl amino acids[12] |

Detailed Experimental Protocols

Adherence to established protocols is critical for successful and reproducible outcomes. Below are representative procedures for solution-phase and solid-phase peptide synthesis (SPPS).

General Protocol for Solution-Phase Coupling (this compound)

This protocol is adapted for a typical coupling between an N-protected amino acid and an amino acid ester.

-

Reagent Preparation: In an appropriate reaction vessel, dissolve the N-protected carboxylic acid (1.0 eq.) and the amine hydrochloride salt (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Base Addition: Add DIPEA (2.5 - 3.0 eq.) to the stirred solution.

-

Coupling Reagent Addition: Add this compound (1.1 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic phase successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[10]

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a single coupling cycle on a resin support (Fmoc-strategy).

-

Fmoc-Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Coupling Cocktail Preparation: In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (2-5 eq. relative to resin loading) by dissolving it in DMF with this compound (2-5 eq.) and DIPEA (4-10 eq.). A solution of HOBt (2-5 eq.) can be added to further suppress racemization.[14] Allow the mixture to stand for several minutes (pre-activation).

-

Coupling Reaction: Add the activated coupling cocktail to the deprotected resin. Agitate the mixture for 30-90 minutes at room temperature.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the complete consumption of the free amine.[11][14]

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Conclusion

Phosphonium salt coupling reagents, particularly this compound and its derivatives, are indispensable tools in modern organic synthesis. Their high reactivity, low propensity for racemization, and the avoidance of carcinogenic byproducts (in the case of pyrrolidine-based reagents) make them superior choices for the construction of complex peptides and other amide-containing molecules.[5][6] By understanding their mechanism and employing optimized protocols, researchers can achieve efficient and reliable amide bond formation, accelerating progress in drug discovery and materials science.

References

- 1. BOP reagent - Wikipedia [en.wikipedia.org]

- 2. WO1990010009A1 - Phosphonium salts as peptide coupling reagents - Google Patents [patents.google.com]

- 3. Coupling-Reagents by Iris Biotech GmbH - Issuu [issuu.com]

- 4. people.uniurb.it [people.uniurb.it]

- 5. bachem.com [bachem.com]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BOP [commonorganicchemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]

- 14. peptide.com [peptide.com]

The Core Principles of PyBOP Activation of Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic chemistry, particularly in peptide synthesis and the formation of amide bonds, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving chiral integrity. Among the plethora of available reagents, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) has emerged as a robust and widely utilized phosphonium-based coupling agent. This technical guide provides an in-depth exploration of the fundamental principles of this compound activation of carboxylic acids, offering a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

This compound is a derivative of the well-known BOP reagent, with the notable advantage of not producing the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][2] Instead, the corresponding byproduct is the less hazardous tris(pyrrolidino)phosphine oxide.[3] This guide will delve into the mechanism of action, provide quantitative data for reaction performance, detail experimental protocols, and discuss factors influencing the efficiency of this compound-mediated couplings.

Reaction Mechanism: A Step-by-Step Activation Pathway

The activation of a carboxylic acid by this compound is a multi-step process that culminates in the formation of a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond. The presence of a non-nucleophilic base, typically a tertiary amine such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial for the initial deprotonation of the carboxylic acid.[3]

The generally accepted mechanism proceeds as follows:

-

Deprotonation of the Carboxylic Acid: The tertiary amine base abstracts the acidic proton from the carboxylic acid, forming a carboxylate anion. This step is essential as the carboxylate is a more potent nucleophile than the neutral carboxylic acid.

-

Formation of the Acyloxyphosphonium Intermediate: The carboxylate anion attacks the electrophilic phosphorus atom of this compound. This results in the displacement of the benzotriazol-1-yloxy (OBt) group and the formation of a highly reactive acyloxyphosphonium salt intermediate.

-

Formation of the HOBt Active Ester: The displaced 1-hydroxybenzotriazole (HOBt) anion then acts as a nucleophile, attacking the carbonyl carbon of the acyloxyphosphonium intermediate. This step generates the HOBt active ester of the carboxylic acid and tris(pyrrolidino)phosphine oxide as a byproduct. The HOBt ester is a key intermediate that is more stable than the acyloxyphosphonium salt but sufficiently reactive to undergo aminolysis.[3][4]

-

Nucleophilic Attack by the Amine (Aminolysis): The primary or secondary amine attacks the carbonyl carbon of the HOBt active ester.

-

Formation of the Amide Bond: The tetrahedral intermediate formed in the previous step collapses, eliminating HOBt and yielding the final amide product.

This mechanistic pathway is illustrated in the diagram below:

Quantitative Performance Data

This compound is known for its high coupling efficiency and rapid reaction times, often comparable or superior to the original BOP reagent but with the significant advantage of avoiding a carcinogenic byproduct.[3][5] The following table summarizes yield data from various studies, providing a comparative look at this compound's performance.

| Entry | Carboxylic Acid | Amine | Coupling Reagent | Solvent | Base | Yield (%) | Reference |

| 1 | Boc-Phe-OH | H-Gly-OEt | This compound | DCM | DIEA | 90 | [6] |

| 2 | Z-Gly-Phe-OH | H-Val-OMe | This compound | DCM | DIEA | 92 | [6] |

| 3 | Boc-Ile-OH | H-Ala-Leu-Pro-Resin | This compound | DCM/DMF | DIEA | High | [7] |

| 4 | Peptide-COOH | 5'-amino-Oligonucleotide | This compound | DMF | DIEA | Low | [8] |

| 5 | Peptide-COOH | 5'-amino-Oligonucleotide | HBTU | DMF | DIEA | Low | [8] |

| 6 | Peptide-COOH | 5'-amino-Oligonucleotide | EDC | Water | - | 95 (solution) | [8] |

Note: "High" indicates that the authors reported good coupling performance without specifying a precise yield.

Experimental Protocols

Below are representative experimental protocols for this compound-mediated amide bond formation in both solution-phase and solid-phase synthesis.

Solution-Phase Amide Coupling

This protocol is a general guideline and may require optimization based on the specific substrates used.

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.0-1.2 eq)

-

This compound (1.1-1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and the amine (1.2 eq) in anhydrous DMF (or DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (DIPEA or TEA, 2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF (or DCM).

-

Add the this compound solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[3]

Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is adapted for standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid (3-5 eq relative to resin loading)

-

This compound (3-5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 eq)

-

N-terminal deprotected peptide-resin

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the deprotected peptide-resin in anhydrous DMF.

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq) and this compound (3 eq) in anhydrous DMF.

-

Add DIPEA (6 eq) to the amino acid/PyBOP solution and agitate for 2-5 minutes to pre-activate the carboxylic acid.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the reaction vessel for 30-60 minutes at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser or TNBS test).

-

Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and byproducts.[7]

The workflow for a typical solid-phase peptide synthesis coupling cycle using this compound is depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

PyBOP: A Comprehensive Technical Guide to Solubility and Stability for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely utilized coupling reagent in peptide synthesis and other amidation reactions.[1][2] Its popularity stems from its high efficiency, mild reaction conditions, and, most notably, the avoidance of the carcinogenic byproduct hexamethylphosphoramide (HMPA) that is generated by its predecessor, the BOP reagent.[1] This guide provides an in-depth technical overview of the solubility and stability of this compound, along with detailed experimental protocols and troubleshooting guidance for its effective use in the laboratory.

Core Properties of this compound

This compound is a white crystalline solid that is stable, non-hygroscopic, and can be stored at room temperature, although refrigerated storage at 2-8°C is also recommended for long-term stability.[1][3] It is known for promoting rapid and clean amide bond formation, minimizing racemization, particularly when used with an additive like 1-hydroxybenzotriazole (HOBt).[4]

Solubility

This compound exhibits good solubility in a range of common organic solvents used in peptide synthesis. While precise quantitative data for all solvents is not extensively published, the available information is summarized below.

| Solvent | Mnemonic | Solubility | Notes |

| Dimethylformamide | DMF | Clearly soluble (0.5 M or ~260 g/L)[5] | The most common solvent for this compound-mediated couplings. |

| Dimethyl sulfoxide | DMSO | ≥ 52 mg/mL[6] | Useful for preparing concentrated stock solutions. |

| Methanol | MeOH | 25 mg/mL[7] | |

| N-Methyl-2-pyrrolidone | NMP | Soluble[8] | A common alternative to DMF. |

| Dichloromethane | DCM | Soluble[8] | Often used in solution-phase and solid-phase synthesis. |

| Tetrahydrofuran | THF | Soluble[8] | Used in some solution-phase applications. |

| Water | H₂O | Insoluble | |

| Ethanol | EtOH | Insoluble |

Stability

The stability of this compound is a critical factor for ensuring consistent and successful coupling reactions. As a solid, this compound is stable for extended periods when stored properly. In solution, its stability is more limited.

| Condition | Observation | Recommendation |

| Solid (Storage) | Stable, non-hygroscopic crystalline solid.[1] | Store at room temperature or refrigerated (2-8°C) in a tightly sealed container.[3][9] |

| Solution in DMF | Stable for approximately 24 hours.[8] | Prepare solutions fresh daily for optimal performance.[8] |

| In the presence of base (e.g., DIEA) | The active ester formed is susceptible to hydrolysis. The rate of hydrolysis depends on the amino acid.[3] | Add the amine component promptly after activation. For amino acids forming rapidly hydrolyzing active esters, use shorter coupling times.[3] |

There is limited quantitative data on the stability of this compound at different pH values and temperatures in solution. However, it is generally understood that exposure to moisture and highly acidic or basic conditions can lead to degradation.

Experimental Protocols

Peptide Coupling Mechanism with this compound

The fundamental role of this compound in peptide synthesis is to activate a carboxylic acid, making it susceptible to nucleophilic attack by an amine. This process involves the formation of a more reactive intermediate.

Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

This protocol is a general guideline for manual Fmoc-based solid-phase peptide synthesis.

Detailed Steps:

-

Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (1.1 equivalents relative to resin loading) and this compound (1.1 equivalents) in DMF.

-

Add DIEA (2.2 equivalents) to the solution. For sterically hindered amino acids or to minimize racemization, HOBt (1.1 equivalents) can be pre-dissolved with the amino acid.[4]

-

Add the activation mixture to the resin and agitate for 10-60 minutes.[4] The reaction progress can be monitored using a ninhydrin (Kaiser) test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).

Solution-Phase Peptide Coupling Protocol using this compound

This protocol provides a general procedure for coupling amino acids in solution.

Detailed Steps:

-

Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the C-protected amino acid or peptide (1.0 equivalent) in a suitable solvent such as DMF or DCM.

-

Activation: Add this compound (1.1 equivalents) to the solution.

-

Base Addition: Add a tertiary amine base, such as DIEA (2.0 equivalents), to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the specific amino acids being coupled.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer successively with a weak acid (e.g., 1M HCl or 5% citric acid), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude peptide.

-

-

Purification: Purify the crude peptide by column chromatography or recrystallization.

Troubleshooting Common Issues in this compound-Mediated Coupling

Common Problems and Solutions:

-

Incomplete Coupling:

-

Cause: Sterically hindered amino acids, on-resin aggregation, or insufficient reaction time.

-

Solution: Increase the coupling time, perform a "double coupling" (repeating the coupling step), or switch to a more reactive coupling reagent like PyAOP for particularly difficult couplings. Using a solvent like NMP or adding chaotropic salts can help disrupt aggregation.[10]

-

-

Racemization:

-

Cause: Over-activation or prolonged exposure to basic conditions.

-

Solution: The addition of HOBt can help to suppress racemization.[4] It is also important to use the minimum necessary amount of base and to avoid unnecessarily long reaction times.

-

-

Side Reactions:

-

Cause: Unlike uronium-based reagents like HBTU, this compound, as a phosphonium salt, does not cause guanidinylation of the N-terminus. However, side reactions related to the amino acid side chains can still occur.

-

Solution: Ensure that appropriate side-chain protecting groups are used for trifunctional amino acids.

-

Conclusion

This compound remains a cornerstone reagent in modern peptide synthesis due to its efficiency and favorable safety profile. A thorough understanding of its solubility and stability characteristics is paramount for its successful application. By adhering to the protocols outlined in this guide and employing systematic troubleshooting, researchers can consistently achieve high-quality results in their peptide synthesis endeavors. Further detailed kinetic studies on the stability of this compound in various solvents and under different pH and temperature conditions would be beneficial to the scientific community for further optimizing its use.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. This compound® Peptide synthesis | C18H28F6N6OP2 | Biosolve Shop [shop.biosolve-chemicals.eu]

- 6. glpbio.com [glpbio.com]

- 7. This compound, CAS 128625-52-5 in Bulk - MainChem Co., Ltd. [mainchem.com]

- 8. peptide.com [peptide.com]

- 9. Bot Detection [iris-biotech.de]

- 10. bachem.com [bachem.com]

The Advent and Ascendance of PyBOP: A Technical Guide to a Modern Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, a cornerstone of biomedical research and drug development, has been profoundly impacted by the evolution of coupling reagents. These reagents are the linchpins of amide bond formation, the very backbone of peptides and proteins. Among the arsenal of tools available to the modern chemist, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, or PyBOP, has emerged as a robust and widely adopted reagent. This technical guide delves into the historical development of this compound, providing a comprehensive overview of its synthesis, mechanism of action, and applications, supported by quantitative data and detailed experimental protocols.

From a Hazardous Precursor to a Safer Alternative: The Genesis of this compound

The story of this compound begins with its predecessor, the BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). Introduced in 1975, BOP was a highly effective coupling reagent, lauded for its ability to mediate amide bond formation with high efficiency and minimal racemization.[1][2] However, a significant drawback plagued its use: the formation of a carcinogenic byproduct, hexamethylphosphoramide (HMPA).[1][3] The toxicity of HMPA posed a considerable safety risk in the laboratory and complicated waste disposal, prompting a search for a safer alternative.

In 1990, a seminal paper by J. Coste, D. Le-Nguyen, and B. Castro in Tetrahedron Letters introduced this compound as the solution.[1][4][5] By replacing the dimethylamino groups of BOP with pyrrolidino moieties, they developed a reagent that retained the high reactivity of its precursor while circumventing the formation of HMPA.[1][3] The byproduct of this compound, tris(pyrrolidino)phosphine oxide, is not considered carcinogenic, marking a significant advancement in the safety of peptide synthesis.

Synthesis of this compound: The Original Protocol

The original synthesis of this compound, as described by Coste et al., involves the reaction of 1-hydroxybenzotriazole (HOBt) with a chlorophosphonium reagent in the presence of a base.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

Tris(pyrrolidino)phosphine

-

Carbon tetrachloride (CCl4)

-

Potassium hexafluorophosphate (KPF6)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (CH2Cl2)

-

Diethyl ether

Procedure:

-

A solution of tris(pyrrolidino)phosphine (1 equivalent) in dichloromethane is treated with carbon tetrachloride (1 equivalent) at 0°C to form the corresponding chlorophosphonium chloride in situ.

-

To this solution, a solution of 1-hydroxybenzotriazole (1 equivalent) and triethylamine (1 equivalent) in dichloromethane is added dropwise at 0°C.

-

The reaction mixture is stirred for 30 minutes at 0°C.

-

A saturated aqueous solution of potassium hexafluorophosphate (1 equivalent) is then added, and the mixture is stirred vigorously for 15 minutes.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a white solid.

The Mechanism of Action: Activating the Carboxyl Group

This compound's efficacy as a coupling reagent lies in its ability to activate the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide. The generally accepted mechanism proceeds through the formation of a highly reactive HOBt active ester.[4]

The key steps are as follows:

-

Formation of the Acyloxyphosphonium Salt: The carboxylate anion of the N-protected amino acid, formed by the addition of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA), attacks the electrophilic phosphorus atom of this compound. This results in the formation of an acyloxyphosphonium salt and the displacement of the benzotriazolyloxy group.

-

Formation of the HOBt Active Ester: The displaced benzotriazolyloxy anion then attacks the carbonyl carbon of the acyloxyphosphonium salt, leading to the formation of the HOBt active ester and tris(pyrrolidino)phosphine oxide as a byproduct.

-

Amide Bond Formation: The amino group of the incoming amino acid or peptide then attacks the carbonyl carbon of the HOBt active ester, forming the desired amide bond and releasing HOBt.

Caption: Mechanism of this compound-mediated amide bond formation.

Performance and Quantitative Comparison

This compound rapidly gained popularity due to its excellent performance, often matching or exceeding that of BOP in terms of coupling efficiency and suppression of racemization.

| Coupling Reagent | Model Peptide Synthesis | Yield (%) | Racemization (%) | Reference |

| This compound | Z-Gly-Phe-Val-OtBu | 92 | 2.1 | [4] |

| BOP | Z-Gly-Phe-Val-OtBu | 90 | 3.5 | [4] |

| HBTU | Z-Gly-Phe-Val-OtBu | 95 | 1.8 | [7] |

| HATU | Z-Gly-Phe-Val-OtBu | 96 | 1.2 | [7] |

| This compound | Boc-Phe-Gly-OEt | 90 | - | [1] |

| BOP | Boc-Phe-Gly-OEt | 88 | - | [1] |

Note: The level of racemization can be influenced by the specific amino acids being coupled, the base used, and the reaction conditions. The data presented is for comparative purposes under specific reported conditions.

Applications in Peptide Synthesis

This compound is a versatile reagent employed in various peptide synthesis strategies.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, this compound offers rapid and clean coupling reactions.

Materials:

-

N-protected amino acid (e.g., Boc-L-Alanine)

-

C-protected amino acid hydrochloride (e.g., H-L-Phenylalanine methyl ester hydrochloride)

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-protected amino acid (1 equivalent) in DCM or DMF.

-

Add this compound (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add the C-protected amino acid hydrochloride (1 equivalent) and DIPEA (2.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide, which can be further purified by chromatography.[4]

Solid-Phase Peptide Synthesis (SPPS)

This compound is widely used in Fmoc-based solid-phase peptide synthesis due to its high coupling efficiency and the non-carcinogenic nature of its byproduct.

Materials:

-

Fmoc-protected amino acid

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents) by dissolving it in DMF with this compound (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) for 5-10 minutes.

-

Add the pre-activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for solid-phase peptide synthesis using this compound.

Beyond Peptide Synthesis: Other Applications of this compound

While its primary role is in peptide chemistry, the reactivity of this compound has been harnessed in other areas of organic synthesis.

Synthesis of Nitriles from Primary Amides

This compound can efficiently dehydrate primary amides to their corresponding nitriles under mild conditions.[1]

Materials:

-

Primary amide

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the primary amide (1 equivalent) in DCM, add this compound (1.2 equivalents) and DIPEA (2.5 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the nitrile.

Peptide Cyclization

This compound is also an effective reagent for the cyclization of linear peptides, a crucial step in the synthesis of many biologically active cyclic peptides.

Materials:

-

Linear peptide precursor (with deprotected N- and C-termini)

-

This compound

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) (high dilution)

Procedure:

-

Dissolve the linear peptide precursor in a large volume of DMF to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

-

Add this compound (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3 equivalents) to the solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure and purify the cyclic peptide by chromatography.

Conclusion

The development of this compound represents a significant milestone in the field of peptide synthesis. By providing a safer yet equally, if not more, effective alternative to the BOP reagent, it has become an indispensable tool for chemists in both academic and industrial settings. Its versatility, extending beyond peptide coupling to other important organic transformations, underscores its importance in modern synthetic chemistry. The detailed protocols and comparative data provided in this guide aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. This compound®: A new peptide coupling reagent devoid of toxic by-product | Semantic Scholar [semanticscholar.org]

- 5. glpbio.com [glpbio.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains. The critical step in this iterative process is the formation of the amide bond between the incoming Fmoc-protected amino acid and the N-terminus of the growing peptide chain attached to a solid support. The choice of coupling reagent is paramount to ensure high coupling efficiency, minimize racemization, and achieve a high purity of the final peptide.

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a widely used phosphonium-based coupling reagent in Fmoc-SPPS. It offers several advantages, including rapid and efficient coupling, low racemization, and the avoidance of carcinogenic byproducts associated with its predecessor, BOP.[1][2] This document provides a detailed standard protocol for this compound coupling in Fmoc-SPPS, along with quantitative data, experimental methodologies, and a visual representation of the workflow.

Principle of this compound Coupling

This compound promotes the formation of an amide bond by activating the carboxylic acid of an N-terminally protected amino acid. The mechanism involves the formation of a highly reactive OBt (1-hydroxybenzotriazole) ester intermediate. This activated ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, resulting in the formation of a stable peptide bond. The reaction is typically carried out in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the deprotonation of the carboxylic acid and neutralize the released protons.

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for a standard this compound coupling reaction in Fmoc-SPPS.

Table 1: Reagent Equivalents for this compound Coupling

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Amino Acid | 3 - 5 |

| This compound | 3 - 5 |

| DIPEA (or NMM) | 6 - 10 |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) |

| Reaction Time | 30 - 120 minutes |

| Temperature | Room Temperature |

Table 3: Comparative Coupling Efficiency of this compound

While exact efficiencies can vary based on the specific amino acid sequence and reaction conditions, this compound generally provides high coupling yields.

| Coupling Reagent | General Coupling Efficiency | Notes |

| This compound | High | Generally efficient for most amino acids. |

| HBTU/TBTU | High | Similar efficiency to this compound for standard couplings. |

| HATU/HCTU | Very High | Often used for difficult couplings, such as sterically hindered amino acids. |

| DIC/HOBt | Good | A cost-effective option, but can be slower and may lead to more side reactions. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a single coupling cycle using this compound in manual Fmoc-SPPS.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

-

Add DMF to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.

This compound Coupling

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and this compound (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly. This is the activation step.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 30-120 minutes. The reaction time may need to be extended for sterically hindered amino acids.

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) and finally DMF (2-3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates that all free amines have been acylated. If the test is positive, the coupling step should be repeated.

Capping (Optional)

If the Kaiser test after coupling remains positive, it indicates the presence of unreacted amino groups. To prevent the formation of deletion sequences, these unreacted sites should be "capped" by acetylation.

-

Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:7 ratio).

-

Add the capping solution to the resin and agitate for 30 minutes at room temperature.

-

Drain the capping solution and wash the resin with DMF.

Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and the protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Workflow Diagram

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS using this compound for the coupling step.

Caption: Workflow of a single Fmoc-SPPS cycle using this compound.

Troubleshooting

Table 4: Common Issues and Solutions in this compound Coupling

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Sterically hindered amino acids- Aggregation of the peptide chain- Insufficient reagent equivalents or reaction time- Poor resin swelling | - Double couple (repeat the coupling step)- Use a stronger coupling reagent (e.g., HATU)- Increase reaction time and/or temperature- Use a solvent mixture that disrupts aggregation (e.g., NMP/DCM)- Ensure adequate resin swelling before synthesis |

| Racemization | - Prolonged activation time- Use of a strong base | - Add the activated amino acid solution to the resin immediately after preparation- Use a weaker base like NMM, especially for sensitive amino acids |

| Side Reactions | - Impure reagents | - Use high-purity reagents and solvents |

Conclusion

This compound is a robust and efficient coupling reagent for Fmoc-based solid-phase peptide synthesis. The protocol outlined in these application notes provides a reliable framework for researchers to successfully synthesize a wide range of peptides. By carefully controlling the reaction parameters and monitoring the progress of the synthesis, high-purity peptides can be obtained for various applications in research, diagnostics, and drug development.

References

Application Notes and Protocols for PyBOP in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the preparation of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support. The choice of coupling reagent is critical to the success of solution-phase synthesis, influencing reaction rates, yields, and the preservation of stereochemical integrity. (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP, is a widely used phosphonium salt-based coupling reagent that offers rapid and efficient amide bond formation with minimal racemization.[1] This document provides detailed application notes and protocols for the effective use of this compound in solution-phase peptide synthesis.

Mechanism of Action

This compound facilitates the coupling of a carboxylic acid (the C-terminus of one amino acid or peptide fragment) and an amine (the N-terminus of another) by activating the carboxyl group. The process, illustrated below, involves the formation of a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

The activation of the carboxylic acid by this compound proceeds through the formation of a benzotriazolyl ester intermediate. This activated ester is highly reactive towards the amine component, leading to the formation of the peptide bond and the release of non-reactive byproducts.

Caption: Activation of a carboxylic acid by this compound to form a peptide bond.

Experimental Protocols

General Protocol for Dipeptide Synthesis in Solution using this compound

This protocol outlines the general steps for the coupling of an N-protected amino acid to a C-protected amino acid in a solution-phase synthesis.

Materials:

-

N-protected amino acid

-

C-protected amino acid hydrochloride

-

This compound

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

10% aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the C-protected amino acid hydrochloride (1.1 equivalents) in DCM or DMF.[2]

-

Addition of Base: Add DIEA (2.75 equivalents) to the solution to neutralize the hydrochloride salt and to act as a base for the coupling reaction.[2]

-

Addition of this compound: Add this compound (1.0 equivalent) to the reaction mixture.[2]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).[1][2]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 10% aqueous citric acid, water, saturated aqueous sodium bicarbonate, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

-

Purification: Purify the crude dipeptide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Experimental Workflow for Solution-Phase Peptide Synthesis

The following diagram illustrates a typical workflow for the solution-phase synthesis of a dipeptide using this compound.

Caption: General workflow for solution-phase peptide synthesis using this compound.

Quantitative Data

The efficiency of peptide coupling reagents can be compared based on the yield of the desired peptide product under specific reaction conditions. The following table summarizes a comparative study of coupling reagents in a solution-phase fragment coupling reaction.

| Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| This compound | DMF | 2 | Low | [4] |

| HBTU | DMF | 2 | Low | [4] |

| EDC | Water | 2 | 95 | [4] |

| DMTMM | Water | 2 | Low | [4] |

Note: In this specific study, the DMF-based reagents, this compound and HBTU, resulted in low yields for the synthesis of a peptide-oligonucleotide conjugate.[4] However, this compound is generally considered a highly efficient coupling reagent for standard peptide bond formation in solution.[1] The choice of solvent and the nature of the substrates can significantly impact the reaction outcome.

Troubleshooting

-

Low Yield:

-

Ensure all reagents are anhydrous, as water can hydrolyze the activated ester.

-

Increase the reaction time or slightly increase the equivalents of this compound and the protected amino acid.

-

Consider a different solvent. While DMF and DCM are common, other polar aprotic solvents can be used.

-

-

Racemization:

-

This compound is known for low racemization.[1] However, if racemization is a concern, especially with sensitive amino acids, consider performing the reaction at a lower temperature (e.g., 0 °C).

-

-

Difficult Purification:

-

The byproducts of this compound are generally water-soluble and can be removed during the aqueous work-up.[3] If purification is challenging, ensure the work-up steps are performed thoroughly.

-

Safety Information

This compound is a safer alternative to the first-generation phosphonium coupling reagent, BOP, which produces the carcinogenic byproduct hexamethylphosphoramide (HMPA). Nevertheless, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a robust and efficient coupling reagent for solution-phase peptide synthesis. Its rapid reaction kinetics and low propensity for racemization make it a valuable tool for the synthesis of a wide range of peptides. By following the detailed protocols and considering the factors outlined in these application notes, researchers can successfully employ this compound to achieve their synthetic goals.

References

PyBOP Coupling for Sterically Hindered Amino Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the formation of the amide bond between amino acids is a critical step. While standard coupling protocols are effective for most proteinogenic amino acids, the incorporation of sterically hindered residues, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) and N-methylated amino acids, presents a significant challenge. These "difficult couplings" are often slow and incomplete, leading to deletion sequences and impure products.